![molecular formula C13H17NO B14594637 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol CAS No. 61220-52-8](/img/structure/B14594637.png)
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a propan-2-yl group at the 6-position and an ethan-1-ol group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 6-Position: The propan-2-yl group can be introduced at the 6-position of the indole ring through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced through a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) reacts with an appropriate indole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (ClSO3H), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Known for its multipotent chaperone activity with inhibitory effects on prion, cancer, and influenza virus.
Thiophene Derivatives: Known for their diverse therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Uniqueness
2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
61220-52-8 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
2-(6-propan-2-yl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C13H17NO/c1-9(2)10-3-4-12-11(5-6-15)8-14-13(12)7-10/h3-4,7-9,14-15H,5-6H2,1-2H3 |
InChIキー |
ZTNCTUCKJXIRBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=CN2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


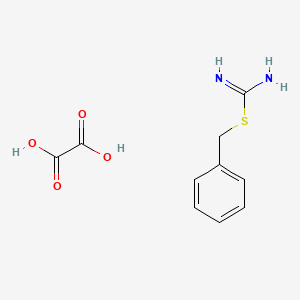


![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
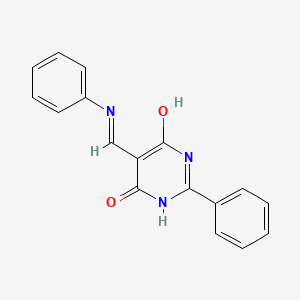

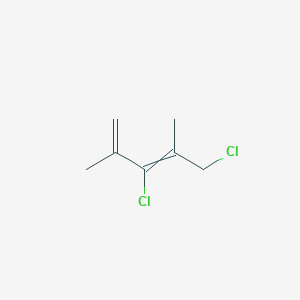
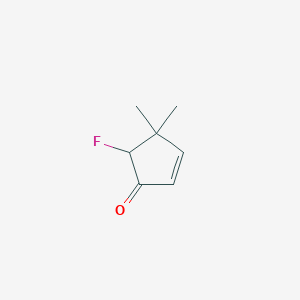
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)

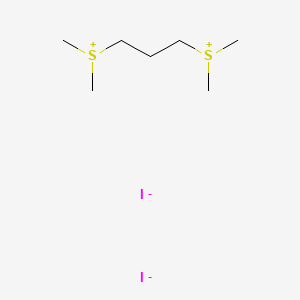

![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
